

# Unraveling the Molecular Mechanism of PPQ-102: A Technical Guide

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## Compound of Interest

Compound Name: PPQ-102

Cat. No.: B7885477

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## Abstract

**PPQ-102** has emerged as a highly potent, nanomolar inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation. As an uncharged molecule at physiological pH, **PPQ-102** offers distinct advantages, including voltage-independent channel inhibition. Its ability to stabilize the closed state of the CFTR channel underscores its potential as a therapeutic agent for conditions such as polycystic kidney disease (PKD), where it has been shown to effectively reduce cyst size in preclinical models.

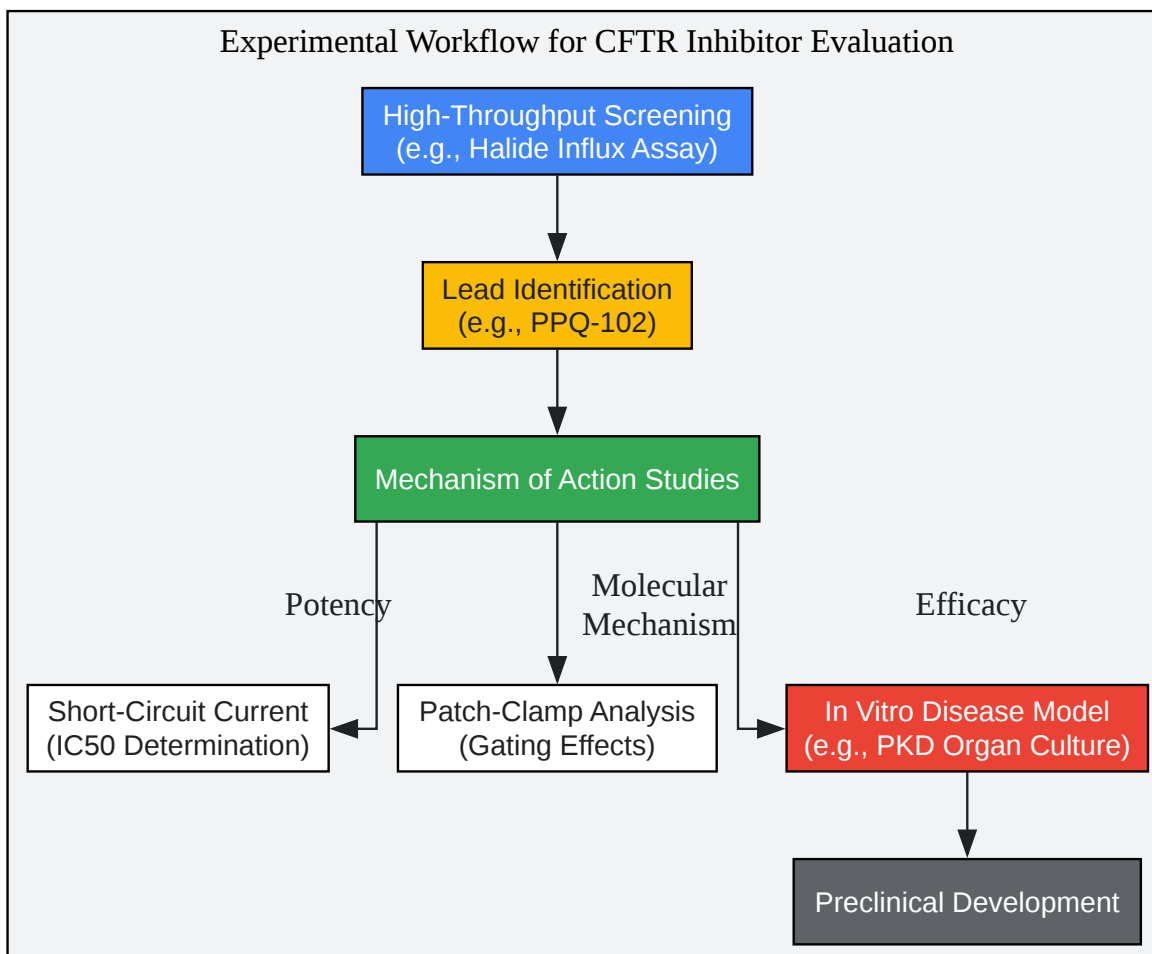
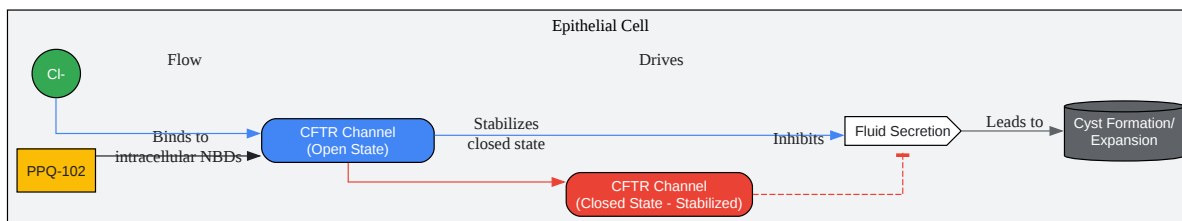
## Core Mechanism of Action

**PPQ-102** is a pyrimido-pyrrolo-quinoxalinedione compound that acts as a direct, reversible, and potent inhibitor of the CFTR chloride channel[1][2][3]. Unlike many other CFTR inhibitors, **PPQ-102** is uncharged at physiological pH, which means its action is not dependent on the membrane potential[3][4].

The primary mechanism of **PPQ-102** involves an alteration of the channel's gating kinetics. Patch-clamp analysis has revealed that **PPQ-102** does not change the unitary conductance of the CFTR channel but significantly reduces the channel's open probability ( $P_o$ ). This is

achieved by stabilizing the closed state of the channel, leading to a marked increase in the mean channel closed time while the mean open time remains largely unaffected. This mode of action suggests an intracellular site of action, likely at the nucleotide-binding domains (NBDs) of the CFTR protein. The inhibition is reversible, with channel function being fully restored after washout of the compound.

The inhibition of CFTR-mediated chloride and fluid secretion is the basis for its therapeutic potential in polycystic kidney disease (PKD). By blocking CFTR function, **PPQ-102** can prevent the accumulation of fluid within cysts, thereby inhibiting their expansion and even reducing the size of pre-existing cysts.



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